molecular formula C12H21FO2 B2616352 (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol CAS No. 292150-00-6

(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol

Cat. No.: B2616352
CAS No.: 292150-00-6
M. Wt: 216.296
InChI Key: OYSGJECOTLVDRJ-DDHJBXDOSA-N
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Description

(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol is a complex organic compound characterized by the presence of fluorine and hydroxyl functional groups attached to cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol typically involves multiple steps, starting from commercially available cyclohexane derivatives. The key steps include:

    Fluorination: Introduction of the fluorine atom into the cyclohexane ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: Introduction of the hydroxyl group, which can be achieved through oxidation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Cyclization: Formation of the final product through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide (CrO3) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Fluorocyclohexanol: Similar structure but lacks the additional cyclohexane ring.

    (1R,2R)-2-Hydroxycyclohexyl]oxycyclohexan-1-ol: Similar structure but lacks the fluorine atom.

Uniqueness

(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets.

Properties

IUPAC Name

(1R,2R)-2-[(1R,2R)-2-fluorocyclohexyl]oxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12,14H,1-8H2/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGJECOTLVDRJ-DDHJBXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2CCCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O[C@@H]2CCCC[C@H]2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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